(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

Description

The exact mass of the compound (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

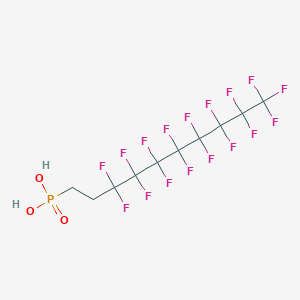

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F17O3P/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETXMCMQEXPPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F17O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627108 |

Source

|

| Record name | ((Perfluorooctyl)ethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80220-63-9 |

Source

|

| Record name | ((Perfluorooctyl)ethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a specialized organophosphorus compound characterized by a long, highly fluorinated alkyl chain. This unique structure imparts properties such as high thermal and chemical stability, and a distinct surface activity, making it a molecule of significant interest in materials science, surface chemistry, and as a potential component in advanced drug delivery systems. Its chemical formula is C₁₀H₆F₁₇O₃P, with a molecular weight of 528.10 g/mol and a CAS Number of 80220-63-9.[1] This guide provides a comprehensive overview of the synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for its successful preparation and characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is efficiently achieved through a well-established two-step reaction sequence. This strategy involves:

-

The Michaelis-Arbuzov Reaction: This reaction forms the carbon-phosphorus bond, creating the phosphonate ester intermediate, diethyl (1H,1H,2H,2H-heptadecafluorodecyl)phosphonate.

-

Acid-Catalyzed Hydrolysis: The diethyl phosphonate is then hydrolyzed to yield the final phosphonic acid product.

This approach is a robust and widely applicable method for the synthesis of a variety of phosphonic acids.

Figure 1: Overall synthetic pathway for (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid.

Part 1: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond. The reaction proceeds via the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This forms a phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the alkyl groups of the phosphite ester, leading to the formation of the stable pentavalent phosphonate and an alkyl halide byproduct. The use of a perfluoroalkyl iodide is advantageous as iodides are excellent leaving groups, facilitating the initial nucleophilic attack.

Figure 2: Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diethyl (1H,1H,2H,2H-heptadecafluorodecyl)phosphonate

This protocol is based on established procedures for the synthesis of long-chain alkylphosphonates.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 1H,1H,2H,2H-Heptadecafluorodecyl iodide | Starting material |

| Triethyl phosphite | Reagent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Heating mantle | For controlled heating |

| Magnetic stirrer | For reaction mixing |

| Nitrogen or Argon atmosphere | To prevent side reactions with moisture/oxygen |

| Rotary evaporator | For solvent removal |

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 1H,1H,2H,2H-heptadecafluorodecyl iodide. The apparatus is flushed with an inert gas (Nitrogen or Argon).

-

Reagent Addition: Triethyl phosphite (typically a slight excess, e.g., 1.1 to 1.2 equivalents) is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 150-160°C with vigorous stirring. The progress of the reaction can be monitored by observing the formation of ethyl iodide as a byproduct, which can be distilled off. The reaction is typically run for several hours (e.g., 4-6 hours) or until the starting iodide is consumed (as monitored by TLC or GC).

-

Work-up and Purification:

-

After cooling to room temperature, the excess triethyl phosphite and the ethyl iodide byproduct are removed under reduced pressure using a rotary evaporator.

-

The resulting crude diethyl (1H,1H,2H,2H-heptadecafluorodecyl)phosphonate is a viscous oil or a low-melting solid. It can be purified by vacuum distillation or column chromatography on silica gel.

-

Part 2: Acid-Catalyzed Hydrolysis

The final step in the synthesis is the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid. This is typically achieved under acidic conditions.

Mechanism and Rationale

The hydrolysis of phosphonate esters in the presence of a strong acid, such as hydrochloric acid, proceeds in two consecutive steps.[2] The acidic conditions protonate the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the sequential cleavage of the two ethyl ester groups.

Figure 3: Stepwise hydrolysis of the diethyl phosphonate intermediate.

Experimental Protocol: Synthesis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

Materials and Equipment:

| Reagent/Equipment | Purpose |

| Diethyl (1H,1H,2H,2H-heptadecafluorodecyl)phosphonate | Starting material |

| Concentrated Hydrochloric Acid (HCl) | Catalyst and reagent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent and HCl loss |

| Heating mantle | For controlled heating |

| Magnetic stirrer | For reaction mixing |

| Buchner funnel and filter paper | For product isolation |

| Drying oven or desiccator | For drying the final product |

Procedure:

-

Reaction Setup: The crude or purified diethyl (1H,1H,2H,2H-heptadecafluorodecyl)phosphonate is placed in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Acid Addition: A solution of concentrated hydrochloric acid (e.g., 6M or concentrated HCl) is added to the flask.

-

Reaction Conditions: The mixture is heated to reflux (approximately 100-110°C) with vigorous stirring. The hydrolysis is typically complete after several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by the disappearance of the starting ester (e.g., by TLC or by the formation of a single phase if the starting material was not fully soluble).

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature. The (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid often precipitates as a white solid.

-

The solid product is collected by vacuum filtration using a Buchner funnel.

-

The collected solid is washed with cold deionized water to remove any remaining HCl and other water-soluble impurities.

-

The product is then dried in a vacuum oven or in a desiccator over a suitable drying agent.

-

If further purification is needed, recrystallization from a suitable solvent or solvent mixture can be performed. Due to the fluorinated chain, solvents like acetone/water or acetonitrile/water mixtures may be effective.[3]

-

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Key Analytical Data:

| Compound | Technique | Expected Observations |

| Diethyl (1H,1H,2H,2H-heptadecafluorodecyl)phosphonate | ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet) and the methylene groups adjacent to the phosphorus and the perfluoroalkyl chain. |

| ³¹P NMR | A single peak in the phosphonate region. | |

| ¹⁹F NMR | Complex multiplets corresponding to the different CF₂ and CF₃ groups in the perfluoroalkyl chain. | |

| (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid | ¹H NMR | Signals for the methylene groups adjacent to the phosphorus and the perfluoroalkyl chain. The acidic protons of the phosphonic acid group may be broad or exchange with solvent. |

| ³¹P NMR | A single peak at a chemical shift characteristic of a phosphonic acid.[4] | |

| ¹⁹F NMR | Similar pattern to the phosphonate ester, confirming the integrity of the perfluoroalkyl chain.[5] | |

| Melting Point | Expected to be around 182°C.[1] | |

| Purity (HPLC) | Should be ≥ 96%.[1] |

Safety and Handling

Reagent Safety:

-

1H,1H,2H,2H-Heptadecafluorodecyl iodide: This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

-

Triethyl phosphite: This reagent is flammable and can cause irritation. It should be handled in a fume hood away from ignition sources.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.

General Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

An inert atmosphere is recommended for the Michaelis-Arbuzov reaction to prevent oxidation of the phosphite.

-

Care should be taken when heating the reaction mixtures, and appropriate temperature control should be used.

Conclusion

The synthesis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a straightforward yet powerful demonstration of fundamental organophosphorus chemistry. The two-step sequence of a Michaelis-Arbuzov reaction followed by acid-catalyzed hydrolysis provides a reliable route to this highly fluorinated phosphonic acid. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for the successful and safe synthesis of this valuable compound. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently undertake this synthesis in their own laboratories.

References

-

31 Phosphorus NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Boduszek, B. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]

- Keglevich, G. (2019).

- Malet-Sanz, L. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 829-843.

- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.

- Varongchayakul, C., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)

- Vedejs, E., & Meyer, M. P. (2003). Diethyl [(2-tetrahydropyranyloxy)

- Zaitsev, V., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. European Journal of Chemistry, 2(1), 42-47.

- Zhang, W., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds.

- Zibinsky, M., et al. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Chirality, 19(10), 788-793.0), 788-793.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid CAS number 80220-63-9

An In-Depth Technical Guide to (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (CAS: 80220-63-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This document provides a comprehensive technical overview of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid. We will move beyond simple data recitation to explore the causality behind its synthesis, the mechanisms of its applications, and the critical considerations for its use, particularly focusing on its dual identity as a powerful surface modifying agent and a member of the per- and polyfluoroalkyl substances (PFAS) family.

Molecular Identity and Physicochemical Profile

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid, also known as [2-(Perfluorooct-1-yl)ethyl]phosphonic acid or FDPA, is a hybrid molecule featuring two key functional domains: a hydrophilic phosphonic acid headgroup and a long-chain, hydrophobic and oleophobic (lipophobic) perfluorinated tail.[1] This amphiphilic nature is the cornerstone of its functionality.

The phosphonic acid group, [-PO(OH)₂], serves as a robust anchor, capable of forming strong, stable bonds with a variety of metal oxide surfaces.[2] The perfluorinated tail, with its high density of C-F bonds, imparts properties of extreme chemical inertness and low surface energy.

Table 1: Physicochemical Properties of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

| Property | Value | Source(s) |

| CAS Number | 80220-63-9 | [1][3][4] |

| Molecular Formula | C₁₀H₆F₁₇O₃P | [1][5] |

| Molecular Weight | 528.10 g/mol | [1][5] |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 181.0 to 185.0 °C | [4] |

| Purity | Typically >96.0% (HPLC) | [4] |

| Synonyms | (1H,1H,2H,2H-Perfluorodecyl)phosphonic Acid, FDPA, [2-(Perfluorooct-1-yl)ethyl]phosphonic acid | [1] |

Synthesis and Characterization: A Probable Pathway

Commercially, this compound is available from various suppliers, but understanding its synthesis is crucial for researchers who may wish to create derivatives. While specific, proprietary synthesis routes are not always public, a highly probable and widely applicable method involves a two-step process based on foundational organophosphorus chemistry.[6][7][8]

Step 1: P-C Bond Formation via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for creating carbon-phosphorus bonds.[7][8] In this context, it would involve the reaction of a trialkyl phosphite with a suitable fluorinated alkyl halide, such as 1-iodo-1H,1H,2H,2H-heptadecafluorodecane. The reaction thermally converts the P(III) phosphite into a pentavalent P(V) phosphonate ester.

Step 2: Hydrolysis to the Phosphonic Acid

The resulting dialkyl phosphonate ester is a stable intermediate. To yield the final phosphonic acid, the ester groups must be cleaved. A common and effective method is acidic hydrolysis, typically by refluxing with concentrated hydrochloric acid.[9] An alternative, often milder, method is the McKenna reaction, which uses bromotrimethylsilane (TMSBr) followed by methanolysis.[9][10]

Caption: Probable two-step synthesis of the target phosphonic acid.

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step. A multi-technique approach is standard:

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity, often showing a result of >96%.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ³¹P): Provides definitive structural confirmation by analyzing the chemical environment of hydrogen, fluorine, and phosphorus nuclei.

-

Infrared Spectroscopy (IR): Can confirm the presence of key functional groups, such as P=O, P-O-H, and C-F bonds.[11]

-

X-ray Photoelectron Spectroscopy (XPS): When analyzing the compound as a thin film on a surface, XPS is invaluable for confirming elemental composition and the nature of the surface binding.[11]

Core Application: Self-Assembled Monolayers for Surface Engineering

The primary application for this compound is the formation of self-assembled monolayers (SAMs) to drastically alter surface properties. The phosphonic acid headgroup is a superior anchor for many inorganic substrates, particularly metal oxides like aluminum oxide, zinc oxide, and titanium dioxide, when compared to silane or carboxylic acid anchors due to the high stability of the resulting metal-O-P bonds.[2][6][12]

Mechanism of Surface Binding

Upon introduction to a hydroxylated metal oxide surface (M-OH), the phosphonic acid group can deprotonate and form strong M-O-P bonds via a condensation reaction.[2] The binding can adopt several coordination modes, primarily:

-

Monodentate: One phosphonate oxygen binds to one metal site.

-

Bidentate: Two phosphonate oxygens bind to two adjacent metal sites.

-

Tridentate: All three phosphonate oxygens coordinate with the surface.

The specific binding mode is influenced by surface crystallography, hydration level, and steric hindrance from adjacent molecules.[2] Bidentate and tridentate modes are generally more stable and lead to more robust films.

Caption: Modes of phosphonic acid binding to a metal oxide surface.

The result of this self-assembly is a highly ordered, dense monolayer that presents the perfluorinated tails outwards, creating a surface with exceptionally low surface energy, leading to hydrophobic and oleophobic characteristics.

Relevance in Drug Development and Life Sciences

While not a therapeutic agent itself, the unique properties of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid and similar molecules offer significant potential in the drug development sphere.

-

Biomaterial Surface Modification: Phosphonic acids are used to modify the surfaces of implants (e.g., titanium) to improve biocompatibility and promote bone integration.[2][13] The inertness of the fluorinated tail could be leveraged to create passive, non-fouling surfaces that resist protein adsorption and bacterial adhesion.

-

Nanoparticle Functionalization: In drug delivery, nanoparticles are often functionalized to control their interaction with the biological environment.[2] A SAM of this phosphonic acid could be used to create "stealth" nanoparticles that evade the immune system or to modify the surface of quantum dots used in bio-imaging.

-

Phosphonate as a Phosphate Mimic: The phosphonate moiety is a well-established isostere of the phosphate group.[9][14] This principle is fundamental in the design of antiviral drugs (e.g., Tenofovir) and anti-osteoporotic agents (e.g., Alendronate).[9][14][15] While this specific molecule is not a drug, its chemistry is part of a class of compounds with profound pharmacological importance. Researchers can use it as a tool to create model surfaces for studying cell-surface interactions or to build more complex molecules where the fluorinated tail modifies solubility or binding characteristics.

Environmental, Health, and Safety (EHS) Considerations

This is a critical section. (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a member of the PFAS family. PFAS are characterized by the extreme strength of the C-F bond, which makes them highly resistant to degradation in the environment.[16]

-

Persistence: Like other perfluoroalkyl acids (PFAAs), this compound is expected to be highly persistent and is not known to degrade under ambient environmental conditions.[17][18][19] Its fate and transport in the environment are governed primarily by physical processes like advection and partitioning.[17][19]

-

Potential for Bioaccumulation: While data on this specific molecule is limited, structurally similar long-chain PFAAs are known to be bioaccumulative.[18][20]

-

Regulatory Scrutiny: PFAS as a class are under intense global regulatory scrutiny. Users must be aware of local, national, and international regulations regarding the use and disposal of these substances.

Laboratory Safety and Handling

The Safety Data Sheet (SDS) provides specific guidance for laboratory use.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [21][22][23] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with national regulations. | [21][22] |

Self-Validating Protocol Insight: All work with this compound must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat, is mandatory. Accidental release should be managed by containing the solid material and preventing it from entering drains.[24] Disposal must follow institutional and governmental guidelines for hazardous chemical waste, specifically for fluorinated organic compounds.

Experimental Protocol: Formation of a SAM on a Titanium Surface

This protocol provides a field-proven methodology for modifying a standard titanium substrate.

Objective: To create a hydrophobic surface on a titanium coupon using a self-assembled monolayer of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid.

Materials:

-

Titanium coupons (e.g., 1x1 cm)

-

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (CAS 80220-63-9)

-

Anhydrous Ethanol (200 proof)

-

Deionized (DI) water

-

Acetone, HPLC grade

-

Nitrogen gas source

-

Sonicator bath

-

Glass beakers and petri dishes

Methodology:

-

Substrate Cleaning (Critical Step):

-

Place titanium coupons in a beaker with acetone.

-

Sonicate for 15 minutes to remove organic residues.

-

Decant acetone. Rinse thoroughly with DI water, then with ethanol.

-

Dry the coupons under a stream of high-purity nitrogen gas.

-

Causality Insight: This aggressive cleaning is essential to remove contaminants and ensure a uniformly hydroxylated titanium dioxide (TiO₂) surface, which is necessary for consistent monolayer formation.

-

-

Solution Preparation:

-

In a fume hood, prepare a 1 mM solution of the phosphonic acid in anhydrous ethanol. For example, dissolve 5.28 mg in 10 mL of ethanol.

-

Cap the solution and sonicate for 5-10 minutes to ensure complete dissolution.

-

Trustworthiness Insight: Using anhydrous solvent is key to preventing premature aggregation of the phosphonic acid in the bulk solution and promoting surface-specific reactions.

-

-

Self-Assembly Process:

-

Place the cleaned, dry titanium coupons in a clean glass petri dish.

-

Pour the 1 mM phosphonic acid solution over the coupons, ensuring they are fully submerged.

-

Cover the petri dish to prevent solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature.

-

Expertise Insight: While shorter times can work, an extended period allows the monolayer to reach thermodynamic equilibrium, resulting in a more ordered and densely packed film.

-

-

Post-Assembly Rinsing and Curing:

-

Carefully remove the coupons from the solution using clean tweezers.

-

Rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed (non-covalently bound) molecules.

-

Dry the coupons again under a stream of nitrogen.

-

To complete the condensation reaction and strengthen the surface bond, gently heat the coupons in an oven at 120 °C for 1 hour.

-

-

Verification:

-

A simple, effective check is a contact angle measurement. A droplet of DI water on the unmodified, clean titanium surface will have a low contact angle (<70°). After modification, the surface should be highly hydrophobic, with a water contact angle >110°.

-

References

-

Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ITRC. Retrieved from [Link]

-

Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. Retrieved from [Link]

-

Raman, A., et al. (2012). Surface Modification Using Phosphonic Acids and Esters. Chemical Reviews, 112(7), 3777-3807. Retrieved from [Link]

-

Environmental Fate and Transport Processes. (n.d.). ITRC PFAS. Retrieved from [Link]

-

An Overview of Per- and Polyfluoroalkyl Substances (PFAS) in the Environment: Source, Fate, Risk and Regulations. (2022). MDPI. Retrieved from [Link]

-

Three Stages of Phosphonic Acid Modification Applied to the Aluminum Oxide Surface. (n.d.). ETH Zurich Research Collection. Retrieved from [Link]

-

Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. (n.d.). North Carolina Coastal Federation. Retrieved from [Link]

-

Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. (2017). MDPI. Retrieved from [Link]

-

Surface Modification Using Phosphonic Acids and Esters | Request PDF. (2012). ResearchGate. Retrieved from [Link]

-

Editorial: Phosphonate chemistry in drug design and development, Volume II. (2022). PMC - NIH. Retrieved from [Link]

-

perfluorinated phosphonic acids: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Perfluoroalkyl phosphonic and phosphinic acids: Environment tier II assessment. (2018). Australian Government Department of Health. Retrieved from [Link]

-

Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. (n.d.). Reinste Updates. Retrieved from [Link]

-

Phosphonic acid: preparation and applications. (2017). PMC. Retrieved from [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. (2020). PMC. Retrieved from [Link]

-

Fluoroalkyl-phosphonic-acid-based Proton Conductors. (2008). Hydrogen Program. Retrieved from [Link]

-

(1H, 1H, 2H, 2H-Heptadecafluorodecyl)phosphonic Acid, min 96% (HPLC), 1 gram. (n.d.). The Science Company. Retrieved from [Link]

-

Formation of Perfluoroalkyl Fullerene Alkylphosphonic Acid Self-Assembled Monolayers on Aluminum Oxide. (2013). ResearchGate. Retrieved from [Link]

-

Perfluorinated derivatives of phosphonic and phosphinic acids: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). PhosphonicS. Retrieved from [Link]

-

(1H,1H,2H,2H-heptadecafluordec-1-yl)fosfonzuur. (n.d.). RIVM. Retrieved from [Link]

-

Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography. (1986). Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

-

Safety data sheet. (2023). CPAchem. Retrieved from [Link]

-

High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells. (2022). NIH. Retrieved from [Link]

-

ONE-POT SYNTHESIS OF DIHYDROPYRIMIDINONES BY DODECYLPHOSPHONIC ACID AS SOLID BRONSTED ACID CATALYST UNDER SOLVENT-FREE CONDITION. (2010). SID. Retrieved from [Link]

-

Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides. (2019). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). ResearchGate. Retrieved from [Link]

-

Brief review analytical methods for the determination of glyphosate. (2018). MedCrave online. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. labproinc.com [labproinc.com]

- 5. (1H,1H,2H,2H-Heptadecafluorodecyl)phosphonic Acid 96.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. perfluorinated phosphonic acids: Topics by Science.gov [science.gov]

- 11. mdpi.com [mdpi.com]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

- 13. updates.reinste.com [updates.reinste.com]

- 14. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 18. documents.dps.ny.gov [documents.dps.ny.gov]

- 19. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 20. nccoast.org [nccoast.org]

- 21. phosphonics.com [phosphonics.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. cpachem.com [cpachem.com]

- 24. chemicalbook.com [chemicalbook.com]

properties of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

An In-Depth Technical Guide to (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic Acid: Properties, Synthesis, and Applications in Surface Engineering

This guide provides a comprehensive technical overview of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid, a fluorinated organophosphorus compound pivotal in the field of advanced materials science. Tailored for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthetic pathways, and its primary application in the formation of high-performance self-assembled monolayers (SAMs) for surface modification.

Introduction to a Key Surface Modifier

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid, hereafter referred to as HDFDPA, belongs to a class of compounds that possess a unique molecular architecture: a polar phosphonic acid headgroup connected to a long, fluorinated alkyl tail. This amphiphilic nature makes it an exceptional candidate for modifying the surfaces of various metal oxides. The phosphonic acid group serves as a robust anchor to materials like aluminum oxide, zinc oxide, and indium tin oxide, while the perfluorinated chain projects outwards, creating a new surface with distinct, low-energy characteristics.[1][2][3] The strong electron-withdrawing nature of the fluorine atoms imparts properties such as high stability, hydrophobicity, and the ability to tune the work function of conducting and semiconducting substrates, making HDFDPA invaluable in the fabrication of advanced electronic devices.[3][4][5]

Physicochemical and Spectroscopic Profile

The identity and purity of HDFDPA are established through a combination of physical property measurements and spectroscopic analysis.

Core Physicochemical Properties

The fundamental properties of HDFDPA are summarized below, providing a baseline for its handling and application.

| Property | Value | Reference(s) |

| CAS Number | 80220-63-9 | [6][7] |

| Molecular Formula | C₁₀H₆F₁₇O₃P | [7][8] |

| Molecular Weight | 528.10 g/mol | [6][7] |

| Appearance | White to off-white solid powder or crystals | [6] |

| Melting Point | 181-185 °C | |

| Purity | Typically >96.0% (HPLC) | [6][8] |

| Synonyms | (1H,1H,2H,2H-Perfluorodecyl)phosphonic Acid; FDPA |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the molecular structure of HDFDPA post-synthesis. While specific spectra are proprietary, the expected features are predictable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the two methylene groups (-CH₂-CH₂-) adjacent to the fluorine chain and the phosphorus atom. The protons closer to the highly electronegative fluorinated segment will appear further downfield.

-

³¹P NMR : A single peak is expected, confirming the presence of the phosphonic acid group.

-

¹⁹F NMR : Multiple complex signals will be present, corresponding to the various CF₂ groups and the terminal CF₃ group, providing definitive confirmation of the perfluoroalkyl chain.

-

-

Infrared (IR) Spectroscopy : Key absorption bands will indicate the presence of P=O, P-O-H, and C-F bonds, which are characteristic of the molecule's functional groups.[9]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, helping to confirm its identity. Fragmentation patterns can further elucidate the structure.[9]

Synthesis and Purification Pathway

The synthesis of HDFDPA and similar long-chain perfluoroalkyl phosphonic acids is typically achieved via a two-step process, starting from the corresponding perfluoroalkyl iodide.[5] This method involves a Michaelis-Arbuzov reaction followed by acidic hydrolysis.

Synthetic Workflow

The overall synthetic scheme is a robust method for creating the crucial P-C bond.

Caption: Synthetic workflow for HDFDPA production.

Experimental Protocol: Synthesis

Causality: The Michaelis-Arbuzov reaction is a classic and efficient method for forming a carbon-phosphorus bond.[10] The subsequent hydrolysis step is necessary to convert the diethyl phosphonate ester into the desired phosphonic acid, which is the functional group required for surface binding.[11]

-

Michaelis-Arbuzov Reaction :

-

Combine 1-iodo-1H,1H,2H,2H-perfluorodecane and an excess of triethyl phosphite in a reaction vessel equipped with a distillation apparatus.

-

Heat the mixture to approximately 150°C for 24 hours.[5] The purpose of the distillation setup is to continuously remove the ethyl iodide byproduct, which drives the reaction to completion.

-

After the reaction, remove the excess triethyl phosphite via vacuum distillation to yield the crude diethyl phosphonate ester.

-

-

Hydrolysis :

-

Add concentrated hydrochloric acid to the crude diethyl (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonate.

-

Reflux the mixture for several hours (typically 4-12 hours) to ensure complete hydrolysis of the ester groups.[11]

-

After cooling, the crude phosphonic acid product will precipitate.

-

-

Purification :

-

Collect the crude product by filtration.

-

Purify the solid by recrystallization from a suitable solvent, such as methanol, to yield the final, high-purity HDFDPA.[5]

-

Core Application: Self-Assembled Monolayers (SAMs)

The most significant application of HDFDPA is its use in forming self-assembled monolayers on metal oxide surfaces. These ultra-thin organic layers are highly ordered and fundamentally alter the substrate's surface properties.[2]

Mechanism of SAM Formation

HDFDPA molecules spontaneously organize on hydroxylated metal oxide surfaces. The phosphonic acid headgroup forms strong covalent or dative bonds with the surface metal atoms, while the perfluoroalkyl tails align due to van der Waals interactions.[12][13]

Sources

- 1. (PDF) Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles (2017) | Rosalynn Quiñones | 60 Citations [scispace.com]

- 2. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fkf.mpg.de [fkf.mpg.de]

- 6. labproinc.com [labproinc.com]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic Acid: Molecular Structure, Synthesis, and Applications in Surface Engineering

This guide provides a comprehensive technical overview of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid, a molecule of significant interest in materials science and surface engineering. We will delve into its molecular architecture, outline a robust synthetic pathway, and explore its primary application in the formation of self-assembled monolayers (SAMs), offering insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Unique Architecture of a Fluorinated Phosphonic Acid

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a bifunctional organic molecule characterized by two key structural motifs: a hydrophilic phosphonic acid headgroup and a long, hydrophobic, and oleophobic perfluorinated alkyl tail. This amphiphilic nature is central to its functionality, enabling it to act as a powerful surfactant and surface modifying agent.

The phosphonic acid group, -P(O)(OH)₂, provides a robust anchor for binding to a variety of metal oxide surfaces, such as aluminum oxide, titanium dioxide, and zinc oxide.[1] This interaction typically involves the formation of strong covalent bonds, leading to the creation of dense, highly ordered, and stable monomolecular layers.[2]

The perfluorinated tail, with its high density of fluorine atoms, imparts unique properties to the modified surface. The strong carbon-fluorine bonds and the high electronegativity of fluorine result in low surface energy, leading to surfaces that are both hydrophobic (water-repelling) and oleophobic (oil-repelling). This "non-stick" characteristic is of great interest for a wide range of applications, from anti-fouling coatings to advanced electronics.

Physicochemical Properties

A summary of the key physicochemical properties of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆F₁₇O₃P | [3] |

| Molecular Weight | 528.10 g/mol | [3] |

| CAS Number | 80220-63-9 | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 181-185 °C | [4] |

| Synonyms | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yl)phosphonic acid, [2-(Perfluorooct-1-yl)ethyl]phosphonic acid | [3] |

Molecular Structure and Spectroscopic Characterization

The molecular structure of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is defined by a C₈F₁₇ perfluoroalkyl chain connected to a phosphonic acid group via an ethyl (-CH₂-CH₂-) spacer.

Caption: Molecular structure of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid.

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene (-CH₂-) groups of the ethyl spacer. The methylene group adjacent to the perfluoroalkyl chain will likely appear as a more complex multiplet due to coupling with both the adjacent methylene protons and the fluorine atoms of the CF₂ group. The methylene group attached to the phosphorus atom will also be a multiplet, showing coupling to the adjacent methylene protons and the phosphorus atom. The acidic protons of the phosphonic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹⁹F NMR: The fluorine NMR spectrum will be complex, showing multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts and coupling patterns would be characteristic of a long-chain perfluoroalkyl group.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single signal, likely a triplet of triplets, due to coupling with the adjacent methylene protons. The chemical shift will be in the typical range for alkylphosphonic acids.

-

FTIR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the following functional groups:

-

P=O stretching: A strong band around 1250 cm⁻¹.

-

P-O-H stretching: Broad absorption in the region of 2500-3300 cm⁻¹ due to hydrogen bonding of the phosphonic acid protons.

-

C-F stretching: Very strong and broad absorption bands in the 1100-1300 cm⁻¹ region.

-

C-H stretching: Weaker bands around 2850-2960 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (or [M-H]⁻ in negative ion mode) and characteristic fragmentation patterns, including the loss of the phosphonic acid headgroup and fragmentation of the perfluoroalkyl chain.

Synthesis Pathway: A Two-Step Approach

A reliable and commonly employed method for the synthesis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid involves a two-step process: a Michaelis-Arbuzov reaction followed by acidic hydrolysis.[5]

Caption: Synthetic workflow for (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid.

Step 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[6][7] In this step, a trialkyl phosphite (in this case, triethyl phosphite) acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (1-iodo-1H,1H,2H,2H-perfluorodecane). This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the corresponding dialkyl phosphonate.

Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism. The choice of an iodide as the leaving group on the perfluoroalkane is strategic, as iodides are excellent leaving groups, facilitating the nucleophilic attack by the phosphite.[8] The reaction is typically carried out at elevated temperatures to drive the reaction to completion and to facilitate the removal of the volatile ethyl iodide byproduct.[5]

Step 2: Acidic Hydrolysis

The diethyl phosphonate ester produced in the first step is then hydrolyzed to the final phosphonic acid. This is commonly achieved by refluxing the ester in a strong acid, such as concentrated hydrochloric acid.[5]

Mechanism Insight: The hydrolysis of dialkyl phosphonates under acidic conditions is a two-step process, proceeding through a monoester intermediate.[9] The reaction involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The subsequent elimination of ethanol yields the phosphonic acid.

Application: Formation of Self-Assembled Monolayers (SAMs)

The primary application of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is in the formation of self-assembled monolayers on various metal oxide surfaces. These SAMs can dramatically alter the surface properties, imparting hydrophobicity, oleophobicity, and enhanced corrosion resistance.[10][11]

Sources

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H,1H,2H-Perfluoro-1-decene [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Analysis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic Acid

Introduction

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a specialized organophosphorus compound characterized by a C10 hydrocarbon chain with a phosphonic acid headgroup and a heavily fluorinated tail. Its chemical formula is C₁₀H₆F₁₇O₃P, with a molecular weight of 528.10 g/mol [1]. This amphiphilic nature, combining a hydrophilic phosphonic acid group with a hydrophobic and lipophobic perfluorinated chain, makes it a compound of significant interest in materials science for surface modification, creation of superhydrophobic coatings, and as a component in advanced polymer and electronic applications.

The precise structural elucidation of this molecule is paramount for quality control and for understanding its function in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose. It provides unambiguous information about the molecular structure, confirming the presence and connectivity of the proton-bearing fragments of the molecule.

This technical guide provides a comprehensive overview of the ¹H NMR analysis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR for molecular characterization. The guide will cover the theoretical prediction of the spectrum, a detailed experimental protocol, and an in-depth analysis of the spectral features, grounded in the fundamental principles of NMR.

Molecular Structure and Proton Environments

The structure of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid, F(CF₂)₈CH₂CH₂P(=O)(OH)₂, contains three distinct sets of protons that are observable by ¹H NMR:

-

Hα: The two protons on the carbon atom directly bonded to the phosphorus atom (-CH₂-P).

-

Hβ: The two protons on the carbon atom adjacent to the perfluorinated tail (-CF₂-CH₂-).

-

OH: The two acidic protons of the phosphonic acid group (-P(=O)(OH)₂).

The ¹H NMR spectrum is defined by the chemical environment of these protons, which dictates their chemical shift (δ), and their interaction with neighboring spin-active nuclei (¹H, ¹⁹F, and ³¹P), which determines the signal multiplicity through spin-spin coupling (J-coupling).

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a detailed prediction of the ¹H NMR spectrum. This is crucial for accurate data interpretation.

Chemical Shifts (δ)

The chemical shifts of the Hα and Hβ protons are influenced by the electronegativity of the neighboring atoms and functional groups.

-

Hα (-CH₂-P): These protons are adjacent to the electron-withdrawing phosphonic acid group. This deshielding effect will cause their signal to appear downfield from typical alkane protons, likely in the range of 1.5-2.5 ppm.

-

Hβ (-CF₂-CH₂-): These protons are flanked by the Hα methylene group and the highly electronegative heptadecafluoro-octyl chain (-C₈F₁₇). The cumulative inductive effect of the seventeen fluorine atoms will cause a significant deshielding of the Hβ protons, shifting their resonance further downfield than Hα, anticipated in the region of 2.0-3.0 ppm.

-

OH Protons: The chemical shift of the acidic phosphonic acid protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[2]. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, these protons can often be observed as a broad singlet at a very downfield position, potentially >10 ppm[3]. In protic solvents like D₂O, these protons will exchange with deuterium and the signal will disappear.

Spin-Spin Coupling (J-coupling)

The multiplicity of each proton signal is determined by the number of adjacent, magnetically active nuclei. For this molecule, we must consider homonuclear ³JHH coupling and heteronuclear ²JHP, ³JHP, and ³JHF couplings.

-

Hα Signal (-CH₂-P):

-

H-H Coupling: The Hα protons will be split by the two adjacent Hβ protons into a triplet (n+1 rule, where n=2). This is a three-bond coupling, denoted as ³JHH.

-

H-P Coupling: The Hα protons are two bonds away from the spin-active ³¹P nucleus (I=1/2, 100% natural abundance). This will split the signal into a doublet (²JHP). Typical values for ²JHP in phosphonates are in the range of 12-20 Hz[4].

-

Predicted Multiplicity: The combination of these couplings will result in a triplet of doublets (td) .

-

-

Hβ Signal (-CF₂-CH₂-):

-

H-H Coupling: The Hβ protons will be split by the two adjacent Hα protons into a triplet (³JHH).

-

H-F Coupling: The Hβ protons are three bonds away from the two fluorine atoms on the adjacent difluoromethylene (-CF₂-) group. The spin-active ¹⁹F nuclei (I=1/2, 100% natural abundance) will split the Hβ signal into a triplet (³JHF). Vicinal H-F coupling constants (³JHF) can vary significantly but are typically in the range of 6-50 Hz[5].

-

H-P Coupling: A weaker, three-bond coupling to the phosphorus nucleus (³JHP) might also be present, which could introduce further fine structure.

-

Predicted Multiplicity: The primary splitting pattern for the Hβ protons is predicted to be a triplet of triplets (tt) .

-

Integration

The relative area under each signal is proportional to the number of protons it represents. Therefore, the integral ratio of the Hα signal to the Hβ signal is expected to be 2:2, or 1:1.

Part 2: Experimental Protocol

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of the title compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid for structural confirmation and purity assessment.

Materials & Equipment:

-

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (solid)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

High-precision 5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended as it is an excellent solvent for phosphonic acids and allows for the observation of the acidic OH protons[2][3].

-

Mixing: Cap the vial and gently vortex or swirl until the solid is completely dissolved. Mild heating may be applied if necessary to aid dissolution.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Finalizing: Cap the NMR tube securely and wipe the outside clean before inserting it into the NMR spectrometer.

NMR Data Acquisition Workflow:

Caption: Workflow for NMR sample preparation and data acquisition.

Spectrometer Parameters (400 MHz Example):

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): ~4 seconds

-

Spectral Width (sw): 20 ppm (to ensure all signals, including the broad OH, are captured)

-

Temperature: 298 K

Part 3: Data Analysis and Interpretation

While an experimental spectrum for the exact title compound is not publicly available, we can construct a representative analysis based on the theoretical predictions and data from analogous structures.

Hypothetical Spectral Data:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| OH | ~11.5 | br s | - | 2H |

| Hβ | ~2.6 | tt | ³JHH = 7.5, ³JHF = 18.0 | 2H |

| Hα | ~2.1 | td | ³JHH = 7.5, ²JHP = 16.0 | 2H |

Signal Assignment and Justification:

-

OH Signal (~11.5 ppm): A broad singlet observed far downfield is characteristic of the acidic protons of a phosphonic acid in DMSO-d₆, engaged in hydrogen bonding with the solvent[3]. Its broadness is a result of chemical exchange.

-

Hβ Signal (~2.6 ppm): This multiplet is assigned to the Hβ protons. Its downfield position is a direct consequence of the strong deshielding from the adjacent perfluoroalkyl chain. The triplet of triplets (tt) multiplicity arises from coupling to the two Hα protons (³JHH ≈ 7.5 Hz) and the two geminal fluorine atoms (³JHF ≈ 18.0 Hz).

-

Hα Signal (~2.1 ppm): This upfield multiplet is assigned to the Hα protons. It appears as a triplet of doublets (td) due to coupling with the Hβ protons (³JHH ≈ 7.5 Hz) and the phosphorus nucleus (²JHP ≈ 16.0 Hz).

Splitting Tree Diagrams:

The complex multiplicities can be visualized using splitting tree diagrams, which deconstruct the signal based on the coupling constants.

Caption: Splitting tree for the Hα signal.

Caption: Splitting tree for the Hβ signal.

Conclusion

The ¹H NMR spectrum of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid provides a distinctive fingerprint that is invaluable for its structural verification. The spectrum is characterized by two complex multiplets in the aliphatic region, corresponding to the -CH₂-CH₂-P fragment, and a broad acidic proton signal in the downfield region when using an appropriate solvent like DMSO-d₆. The chemical shifts are dictated by the strong inductive effects of the phosphonic acid and the perfluoroalkyl groups. The unique multiplicities—a triplet of doublets for the protons alpha to the phosphorus and a triplet of triplets for the protons beta to the perfluoro chain—arise from a combination of H-H, H-P, and H-F spin-spin couplings. This detailed analysis, from theoretical prediction to experimental protocol and data interpretation, serves as a robust guide for scientists working with this and structurally related fluorinated phosphonic acids.

References

- Hydrogen Bonding Effects. (n.d.). In Proton Nuclear Magnetic Resonance (¹H NMR). Retrieved from a publicly available chemistry resource.

-

Papadimitriou, K., Andreopoulou, A. K., & Kallitsis, J. K. (2014). ¹H NMR spectra of diol in its phosphonate ester (inset) or phosphonic acid form, in DMSO-d₆. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2016). 1H NMR of phosphonic acid. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.7: More Complex Spin-Spin Splitting Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Coupling constant in 1H NMR with phosphorus. Available at: [Link]

Sources

An In-Depth Technical Guide to FTIR Spectroscopy of Fluorinated Phosphonic Acids

For researchers, scientists, and drug development professionals, understanding the molecular structure and behavior of fluorinated phosphonic acids is paramount. These compounds, at the intersection of organofluorine and organophosphorus chemistry, offer unique properties that are increasingly leveraged in pharmaceuticals, from bone-targeting drugs to antiviral agents.[1][2] Fourier Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive, and highly informative tool for the characterization of these molecules. This guide offers a comprehensive overview of the principles, experimental considerations, and spectral interpretation of the FTIR analysis of fluorinated phosphonic acids.

The Significance of Fluorinated Phosphonic Acids in Drug Development

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, leading to improved stability and bioavailability.[1]

The phosphonic acid moiety, a structural analog of the phosphate group, is a key player in designing drugs that interact with biological systems where phosphates are recognized.[1] This is particularly evident in the development of bisphosphonates, such as alendronate, for the treatment of osteoporosis, where the phosphonic acid groups chelate with calcium in the bone matrix.[3][4][5][6][7] The combination of fluorine and a phosphonic acid group in a single molecule can, therefore, lead to synergistic effects, creating highly potent and specific therapeutic agents. The synthesis of such compounds is a growing field of interest, with applications extending to antiviral therapies.[2][8]

Fundamentals of FTIR Spectroscopy for Fluorinated Phosphonic Acids

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and the overall molecular structure. An FTIR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint.

For fluorinated phosphonic acids, the FTIR spectrum provides critical information on:

-

Presence of Key Functional Groups: Confirmation of the phosphonic acid (-PO(OH)₂) and carbon-fluorine (C-F) functionalities.

-

Structural Integrity: Verification of the successful synthesis and purity of the target molecule.

-

Intermolecular Interactions: Insights into hydrogen bonding, which is particularly important for phosphonic acids.

-

Binding and Adsorption: Studying the interaction of these molecules with surfaces, such as metal oxides or biological matrices.[9][10][11][12]

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of an FTIR spectrum is highly dependent on the sample preparation technique. Given the acidic and often hygroscopic nature of phosphonic acids, careful consideration is required.

Sample Preparation Methodologies

Several techniques can be employed, with the choice depending on the physical state of the sample and the desired information.

-

Attenuated Total Reflectance (ATR): This is often the most convenient method for both solid and liquid samples, requiring minimal to no sample preparation.[13][14] A small amount of the sample is brought into direct contact with a high-refractive-index crystal (typically diamond or zinc selenide). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample. Diamond ATR is particularly well-suited for corrosive and acidic samples due to its chemical inertness.[15]

Protocol for ATR-FTIR Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid fluorinated phosphonic acid sample onto the crystal to completely cover the sampling area.

-

For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Clean the crystal thoroughly after analysis.

-

-

Potassium Bromide (KBr) Pellets (for solids): This traditional transmission method involves mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Protocol for KBr Pellet Preparation:

-

Gently grind 1-2 mg of the finely powdered fluorinated phosphonic acid sample with approximately 200 mg of dry, IR-grade KBr in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Liquid Cells (for liquids): Neat liquids or solutions can be analyzed in a liquid cell of a known path length. The windows of the cell must be transparent to IR radiation and resistant to the acidic sample. Calcium fluoride (CaF₂) windows are a suitable choice for many acidic solutions.[16]

Protocol for Liquid Cell Analysis:

-

Select a liquid cell with an appropriate path length and window material (e.g., CaF₂).

-

Inject the liquid sample into the cell using a syringe, ensuring no air bubbles are trapped in the light path.

-

Place the filled cell in the spectrometer's sample compartment.

-

Acquire the spectrum. If using a solution, a spectrum of the pure solvent should be acquired separately and subtracted from the sample spectrum.

-

Interpreting the FTIR Spectra of Fluorinated Phosphonic Acids

The interpretation of the FTIR spectrum of a fluorinated phosphonic acid involves identifying the characteristic absorption bands for the different functional groups. The electron-withdrawing nature of fluorine atoms can influence the vibrational frequencies of adjacent bonds, leading to shifts in their characteristic absorption peaks.

Key Vibrational Modes and Their Wavenumber Regions

The following table summarizes the important vibrational modes for fluorinated phosphonic acids.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretching | P-O-H | 3000 - 2500 (broad) | A very broad and strong absorption due to extensive hydrogen bonding between the phosphonic acid groups. |

| P=O Stretching | Phosphoryl group | 1250 - 1150 | A strong and sharp absorption. The presence of electronegative fluorine atoms on the adjacent carbon can shift this band to a higher wavenumber. |

| C-F Stretching | Fluoroalkane | 1400 - 1000 | Strong to very strong absorptions. Multiple bands are often observed for -CF₂ and -CF₃ groups. For example, -CF₂- groups show strong bands in the 1250-1120 cm⁻¹ region.[13] |

| P-O Stretching | P-O-(H) and P-O-(C) | 1100 - 900 | Strong and often broad absorptions. These can overlap with C-F stretching bands. |

| P-OH Deformation | Phosphonic acid | 1000 - 800 | Medium to strong absorptions. |

| C-H Stretching (if present) | Alkyl/Aryl groups | 3000 - 2850 (Alkyl) | Medium to strong absorptions. |

| 3100 - 3000 (Aryl) |

The Influence of Fluorination on Vibrational Frequencies

The high electronegativity of fluorine atoms exerts a significant inductive effect (-I effect), withdrawing electron density from the rest of the molecule. This has two primary consequences for the FTIR spectrum:

-

Strengthening of Adjacent Bonds: The withdrawal of electron density can lead to a slight shortening and strengthening of adjacent bonds. For the P=O bond, this results in a shift of the stretching frequency to a higher wavenumber (a "blue shift").

-

Changes in Acidity and Hydrogen Bonding: Fluorination increases the acidity of the phosphonic acid protons. This can alter the strength and nature of the intermolecular hydrogen bonding, which in turn affects the shape and position of the broad O-H stretching band.

Case Study: FTIR Analysis of a Bisphosphonate Drug

Bisphosphonates, such as alendronate, are a class of drugs used to treat bone diseases. Their structure contains a P-C-P backbone. While not all clinically used bisphosphonates are fluorinated, they serve as an excellent model for the FTIR analysis of phosphonic acids in a pharmaceutical context.

In the FTIR analysis of alendronate tablets, Attenuated Total Reflectance (ATR) is a suitable technique due to its simplicity and minimal sample preparation.[3][4] The spectrum would be characterized by:

-

A broad O-H stretching band from the phosphonic acid groups and water of hydration.

-

N-H bending vibrations from the primary amine.

-

Characteristic absorptions for the phosphonate group (PO₃²⁻), which can be found in the 1100-900 cm⁻¹ region.[3] One study identified a peak at 1543.83 cm⁻¹ corresponding to the phosphate group of alendronate.[3]

The FTIR spectrum can be used for both qualitative identification and quantitative analysis of the active pharmaceutical ingredient (API) in the final drug product.

Conclusion: The Indispensable Role of FTIR

FTIR spectroscopy is an essential tool in the research and development of fluorinated phosphonic acids. It provides a rapid and reliable method for structural confirmation, purity assessment, and the study of intermolecular interactions. For drug development professionals, a thorough understanding of the principles of FTIR and the nuances of spectral interpretation for this unique class of compounds is crucial for advancing new therapeutic agents from the laboratory to the clinic. The ability to correlate spectral features with molecular structure and properties empowers researchers to make informed decisions throughout the drug discovery and development process.

References

-

Fry, R. A., et al. (2002). Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders. Langmuir, 18(12), 4747-4754. Available at: [Link]

-

Klapötke, T. M., & Penger, A. (2009). Synthesis and coordination chemistry of fluorinated phosphonic acids. Journal of Fluorine Chemistry, 130(1), 12-19. Available at: [Link]

-

Al-kial, M. A., et al. (2017). Determination of Alendronate Sodium in Tablets by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. Current Bioactive Compounds, 13(1), 69-75. Available at: [Link]

-

Głowacka, I., et al. (2022). Access to 2-Fluorinated Aziridine-2-phosphonates from α,α-Halofluorinated β-Iminophosphonates—Spectroscopic and Theoretical Studies. Molecules, 27(23), 8206. Available at: [Link]

-

Grimm, J. B., et al. (2021). Phosphonofluoresceins: synthesis, spectroscopy, and applications. Chemical Science, 12(15), 5543-5552. Available at: [Link]

-

Krzykawska-Serda, M., et al. (2020). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Materials, 13(22), 5137. Available at: [Link]

-

Al-kial, M. A., et al. (2017). Determination of Alendronate Sodium in Tablets by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. ResearchGate. Available at: [Link]

-

Parham, J. D., et al. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Omega, 6(51), 35631-35638. Available at: [Link]

-

Grimm, J. B., et al. (2021). Phosphonofluoresceins: Synthesis, Spectroscopy, and Applications. PubMed. Available at: [Link]

-

Parham, J. D., et al. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Publications. Available at: [Link]

-

Budnyak, T. M., et al. (2016). Bonding of phosphonic acids to metal oxide surface. ResearchGate. Available at: [Link]

-

Bentham Science Publishers. (2017). Current Bioactive Compounds. Ingenta Connect. Available at: [Link]

-

Boskey, A. L., et al. (2006). Spectroscopic markers of bone quality in alendronate-treated postmenopausal women. Osteoporosis International, 17(9), 1347-1354. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of Alendronate sodium. ResearchGate. Available at: [Link]

-

Harrick Scientific Products, Inc. (n.d.). A Corrosive Liquid Investigated by Diamond ATR Infrared Spectroscopy. Harrick Scientific. Available at: [Link]

-

Dadwal, U. C., et al. (2017). Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. MDPI. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Available at: [Link]

-

ResearchGate. (n.d.). FTIR frequencies of the Si-O stretching vibration, for N series () and... ResearchGate. Available at: [Link]

-

Higgins, F., & Rein, A. (2021). Improved Measurement of Liquid Samples Using FTIR. Agilent. Available at: [Link]

-

Reyes, R. J., et al. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 89(9), 1146-1151. Available at: [Link]

-

Gorgani, N. N., et al. (2016). Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 584-596. Available at: [Link]

-

ResearchGate. (n.d.). FTIR frequency range and functional groups present in the sample after extraction process. ResearchGate. Available at: [Link]

-

Shimadzu. (n.d.). A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. Shimadzu. Available at: [Link]

-

ResearchGate. (n.d.). Vibrational Analysis of the Ground States of Trifluoroacetyl Fluoride and Trifluoroacetyl Chloride. ResearchGate. Available at: [Link]

-

Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated phosphonates: synthesis and biomedical application. Chemical Reviews, 106(9), 3868-3935. Available at: [Link]

-

Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated phosphonates: synthesis and biomedical application. PubMed. Available at: [Link]

-

MDPI. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available at: [Link]

-

Yukhnevich, G. V., & Tarakanova, E. G. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 27(19), 6296. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. PubMed Central. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated phosphonates: synthesis and biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Alendronate Sodium in Tablets by Attenuated Tota...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Alendronate Sodium in Tablets by Attenuated Tota...: Ingenta Connect [ingentaconnect.com]

- 6. Spectroscopic markers of bone quality in alendronate-treated postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jascoinc.com [jascoinc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Thermal Stability of Self-Assembled Monolayers of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic Acid

An In-Depth Technical Guide

Introduction: The Imperative for Thermally Robust Surfaces

In the landscape of advanced materials, the demand for surfaces with precisely controlled properties—such as ultra-low surface energy, chemical inertness, and biocompatibility—is paramount. Self-assembled monolayers (SAMs) of organophosphonic acids on metal oxide surfaces have emerged as a leading platform for achieving such functionalization. Their robust covalent anchoring via the phosphonic acid headgroup provides superior hydrolytic and long-term stability compared to traditional thiol-on-gold or silane-based systems.[1][2][3]

Among these, (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (HDFP) is of particular interest. Its long, fluorinated tail (CF₃(CF₂)₇-) imparts extreme hydrophobicity and oleophobicity, while the ethyl spacer (-(CH₂)₂-) separates the reactive headgroup from the inert tail. These properties make HDFP SAMs critical for applications in anti-stiction coatings for MEMS, corrosion resistance, and advanced biomedical devices that must withstand demanding operational and sterilization conditions.[4][5] However, the efficacy of these monolayers is fundamentally limited by their thermal stability. This guide provides a comprehensive technical overview of the factors governing the thermal stability of HDFP SAMs, the mechanisms of their degradation, and the experimental methodologies used for their characterization.

Section 1: The Architecture of HDFP SAMs on Metal Oxides